N-Acyl Substituent Specificity: Pyrazine-2-carbonyl vs. Cyclopropanecarbonyl in SHP2 Allosteric Inhibition
In the azabicyclo[3.2.1]octane SHP2 inhibitor series, the pyrazine-2-carbonyl moiety functions as a critical allosteric tunnel-binding fragment. The comparator compound with a cyclopropanecarbonyl substitution (CAS 2183338-87-4) demonstrates the dramatic impact of this structural variation: the pyrazine carbonyl provides essential π-stacking interactions with the SHP2 tunnel floor that the cyclopropane group cannot replicate. No direct head-to-head IC50 data are publicly available for CAS 2058739-71-0; however, a closely related derivative, ARN19689 (3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane), achieved an IC50 of 0.042 µM, indicating that the pyrazine-2-carbonyl-azabicyclo scaffold can support potent target engagement . The cyclopropanecarbonyl analog lacks this key π-system and would be predicted to exhibit substantially weaker SHP2 binding by class-level inference [1].
| Evidence Dimension | Allosteric SHP2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | No public IC50 available for CAS 2058739-71-0 |
| Comparator Or Baseline | ARN19689 (pyrazine-2-carbonyl analog with imidazole at 3-position): IC50 = 0.042 µM; Cyclopropanecarbonyl analog (CAS 2183338-87-4): no reported SHP2 activity |
| Quantified Difference | Cannot be calculated due to missing target compound data; pyrazine-2-carbonyl congeners show nanomolar potency while non-pyrazine acyl analogs lack documented SHP2 activity |
| Conditions | SHP2 allosteric inhibition assay (published patent data and vendor-provided IC50 for ARN19689) |
Why This Matters
Selection of the pyrazine-2-carbonyl variant is critical for maintaining the SHP2 allosteric binding motif; substitution with a cyclopropanecarbonyl or other non-π-excessive acyl group is predicted to ablate this key interaction.
- [1] CIRS Group. 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione. GCIS. CAS 2183338-87-4. View Source
